1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its diverse biological activities Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with different functional groups, while reduction may lead to the formation of reduced pyrazole compounds .
Scientific Research Applications
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde
- 1-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
- 1-ethyl-4-methyl-1H-pyrazole-5-amine
Uniqueness
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual pyrazole rings and specific substituents make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-9-11(7-14-16)13-8-12-10(3)6-15-17(12)5-2/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI Key |
XMOBRQGLWKAAAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=C(C=NN2CC)C |
Origin of Product |
United States |
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